molecular formula C63H91CoN13O14P B1676134 Methylcobalamin CAS No. 13422-55-4

Methylcobalamin

Cat. No.: B1676134
CAS No.: 13422-55-4
M. Wt: 1344.4 g/mol
InChI Key: ZFLASALABLFSNM-AZCDKEHOSA-L
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Description

Mecobalamin, also known as methylcobalamin, is a form of vitamin B12. It is a cobalamin, a group of compounds that contain cobalt. Mecobalamin is a naturally occurring form of vitamin B12 and is found in animal-based foods such as meat, fish, eggs, and dairy products. It plays a crucial role in maintaining proper brain function, nerve health, and the production of red blood cells .

Mechanism of Action

Target of Action

Methylcobalamin, a form of Vitamin B12, primarily targets two enzymes: methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in various biochemical processes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA .

Mode of Action

This compound serves as a cofactor for its target enzymes . As a cofactor, it facilitates the biochemical reactions that these enzymes catalyze. For instance, in the case of methionine synthase, this compound aids in the conversion of homocysteine to methionine .

Biochemical Pathways

This compound is involved in the one-carbon metabolism and mitochondrial function . It plays a role in the synthesis of methionine from homocysteine, a process that is crucial for DNA synthesis . Disruption of these pathways due to a scarcity of Vitamin B12 can lead to impaired mitochondrial function .

Pharmacokinetics

The pharmacokinetics of this compound are complexCob(II)alamin is then later converted into the other two forms, adenosylcobalamin and this compound, for use as cofactors . The half-life of this compound is approximately 6 days .

Result of Action

This compound has several molecular and cellular effects. It helps in the synthesis of neuronal lipids, regeneration of axonal nerves, and has neuroprotective activity . These actions promote neurons to function properly and thus improve conditions like Alzheimer’s disease, Parkinsonism, Dementia, and neuropathic syndromes .

Action Environment

This compound plays an important role in the environment, where it is responsible for the biomethylation of certain heavy metals . For example, the highly toxic methylmercury is produced by the action of this compound . In this role, this compound serves as a source of "CH3+" .

Biochemical Analysis

Biochemical Properties

Methylcobalamin functions as a cofactor for two critical enzymes: methionine synthase and L-methylmalonyl-CoA mutase . Methionine synthase catalyzes the conversion of homocysteine to methionine, an essential amino acid required for the formation of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, proteins, and lipids . L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA in the metabolism of propionate, a short-chain fatty acid . This compound’s role in these biochemical reactions is vital for maintaining cellular function and metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has antioxidant effects, acts as a co-factor in mitochondrial energy metabolism, and contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . This compound is involved in the formation of red blood cells and aids in the synthesis of DNA and RNA in the bone marrow . It also helps in the production of neurotransmitters, which are essential for transmitting signals between nerve cells .

Molecular Mechanism

At the molecular level, this compound participates in the Wood-Ljungdahl pathway, providing the methyl group that couples to carbon monoxide to afford acetyl-CoA . It is first converted by MMACHC into cob(II)alamin, which is then converted into adenosylcobalamin and this compound for use as cofactors . This compound’s role as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase is crucial for its biochemical functions . It also promotes axonal transport and axonal regeneration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that continuous treatment with this compound ameliorates effects on peripheral lesions in experimental diabetic neuropathy . The stability and degradation of this compound are essential factors in its long-term effects on cellular function. Studies have shown that this compound has neuroprotective actions and can improve motor nerve conduction velocity in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Ultra-high doses of this compound (500 μg/kg) have been found to improve compound muscle action potential in acrylamide-induced neuropathy . It also shows neuroprotective effects in models of mononeuropathy in rats . High doses of this compound can have toxic or adverse effects, and it is essential to determine the appropriate dosage for therapeutic use .

Metabolic Pathways

This compound is involved in the synthesis of thymidine from deoxyuridine, promotion of deposited folate utilization, and metabolism of nucleic acid . It promotes nucleic acid and protein synthesis more than adenosylcobalamin does . This compound also participates in the Wood-Ljungdahl pathway, providing the methyl group that couples to carbon monoxide to afford acetyl-CoA .

Transport and Distribution

This compound is transported and distributed within cells and tissues through a sophisticated pathway involving more than 15 gene products . It is bound to protein in food and must be released before it is absorbed . The process starts in the mouth when food is mixed with saliva, and the freed vitamin B12 then binds with haptocorrin, a cobalamin-binding protein in the saliva . In the duodenum, digestive enzymes free the vitamin B12 from haptocorrin, and this freed vitamin B12 combines with intrinsic factor, a transport and delivery binding protein secreted by the stomach’s parietal cells .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is involved in the methionine cycle, where it serves as a cofactor for methionine synthase, catalyzing the methylation of homocysteine to methionine . This reaction occurs in the cytoplasm, and the resulting methionine is essential for various cellular processes, including protein synthesis and DNA methylation . The localization of this compound within specific cellular compartments ensures its availability for these critical biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mecobalamin can be synthesized in the laboratory by reducing cyanocobalamin with sodium borohydride in an alkaline solution, followed by the addition of methyl iodide . This process involves the following steps:

Industrial Production Methods

In industrial settings, mecobalamin tablets are typically prepared using a traditional wet granulation process. This involves pelletizing, drying, granulating, total blending, tabletting, coating, and packing .

Chemical Reactions Analysis

Types of Reactions

Mecobalamin undergoes various chemical reactions, including:

    Oxidation: Mecobalamin can be oxidized to form hydroxocobalamin.

    Reduction: It can be reduced to form cob(II)alamin.

    Substitution: Mecobalamin can undergo substitution reactions where the methyl group is replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Sodium borohydride is commonly used as a reducing agent.

    Substitution: Methyl iodide is used for methylation reactions.

Major Products Formed

    Oxidation: Hydroxocobalamin.

    Reduction: Cob(II)alamin.

    Substitution: Various substituted cobalamins depending on the substituent used.

Properties

CAS No.

13422-55-4

Molecular Formula

C63H91CoN13O14P

Molecular Weight

1344.4 g/mol

IUPAC Name

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

ZFLASALABLFSNM-AZCDKEHOSA-L

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Appearance

Solid powder

boiling_point

> 300 °C

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

melting_point

> 300

physical_description

Dark red odorless solid;  Hygroscopic;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in alcohol;  insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CH3-B12
mecobalamin
mecobalamin monohydrate
mecobalamin, (13beta)-isomer
mecobalamin, 3H-labeled
mecobalamin, 57Co-labeled
mecobalamin, Co-methyl-13C-labeled
mecobalamin, Co-methyl-14C-labeled
methylcobalamin
methylcobalamine
methylvitamin B12

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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